1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid
Overview
Description
1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid is a heterocyclic compound with the molecular formula C₁₃H₁₁NO₃. It is characterized by a benzyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group and a keto group.
Scientific Research Applications
1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring thorough washing after handling .
Mechanism of Action
Target of Action
A structurally similar compound, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been reported to block ap-1-mediated luciferase activity , suggesting a potential anti-inflammatory function.
Mode of Action
Based on the structurally similar compound mentioned above, it may interact with its targets to block certain activities, potentially leading to anti-inflammatory effects .
Result of Action
Based on the structurally similar compound, it may have potential anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid can be synthesized through several synthetic routes. One common method involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction typically requires a base such as sodium ethoxide and an oxidizing agent like potassium permanganate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products:
- Oxidation yields pyridine derivatives.
- Reduction yields hydroxyl-substituted dihydropyridine.
- Substitution reactions yield various functionalized derivatives .
Comparison with Similar Compounds
1-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid: Similar structure but with a methyl group instead of a benzyl group.
6-Oxo-4-Phenyl-1-Propyl-1,6-Dihydropyridine-3-Carboxylic Acid: Similar dihydropyridine core with different substituents.
Uniqueness: 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets .
Properties
IUPAC Name |
1-benzyl-6-oxopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTBMEOGSQFGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377367 | |
Record name | 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4332-79-0 | |
Record name | 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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